3-methyl-3-(methylsulfanyl)butanoic acid 3-methyl-3-(methylsulfanyl)butanoic acid
Brand Name: Vulcanchem
CAS No.: 431896-90-1
VCID: VC11554288
InChI:
SMILES:
Molecular Formula: C6H12O2S
Molecular Weight: 148.2

3-methyl-3-(methylsulfanyl)butanoic acid

CAS No.: 431896-90-1

Cat. No.: VC11554288

Molecular Formula: C6H12O2S

Molecular Weight: 148.2

Purity: 95

* For research use only. Not for human or veterinary use.

3-methyl-3-(methylsulfanyl)butanoic acid - 431896-90-1

Specification

CAS No. 431896-90-1
Molecular Formula C6H12O2S
Molecular Weight 148.2

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Structure

The IUPAC name for this compound, 3-methyl-3-(methylsulfanyl)butanoic acid, reflects its substituents: a methyl group (-CH₃) and a methylsulfanyl group (-SCH₃) at the third carbon of a four-carbon carboxylic acid chain. Its structure can be represented as:

CH3C(SCH3)(CH3)CH2COOH\text{CH}_3-\text{C}(\text{SCH}_3)(\text{CH}_3)-\text{CH}_2-\text{COOH}

This configuration introduces steric hindrance and electronic effects due to the bulky sulfur-containing group, influencing its physicochemical behavior .

Physicochemical Properties

Key properties derived from experimental and computational data include:

PropertyValueSource
Molecular FormulaC₆H₁₂O₂S
Molecular Weight148.23 g/mol
Boiling PointNot reported
Density~1.12 g/cm³ (estimated)
SolubilityModerate in polar solvents
pKa (Carboxylic Acid)~4.8 (estimated)

The compound’s solubility in water is limited due to its hydrophobic methyl and methylsulfanyl groups, but it dissolves readily in organic solvents like ethanol and dichloromethane .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Two primary routes are employed for synthesizing 3-methyl-3-(methylsulfanyl)butanoic acid:

  • Thiol-Ene Reaction:
    Reacting 3-methyl-2-butenoic acid with methanethiol (CH₃SH) under radical initiation yields the target compound. This method offers moderate efficiency (60–70%) but requires careful control of reaction conditions to avoid polysulfide byproducts.

  • Nucleophilic Substitution:
    Starting from 3-bromo-3-methylbutanoic acid, treatment with sodium methanethiolate (NaSCH₃) in dimethylformamide (DMF) facilitates displacement of the bromide. This method achieves higher yields (~85%) but demands anhydrous conditions.

Industrial Manufacturing

Industrial processes often utilize continuous flow reactors to enhance scalability and safety. Key steps include:

  • Feedstock Preparation: Purification of methanethiol and 3-methylbutenoic acid.

  • Reaction Optimization: Temperature control at 50–60°C to balance reaction rate and byproduct formation.

  • Downstream Processing: Liquid-liquid extraction followed by vacuum distillation to isolate the product.

Reactivity and Mechanistic Pathways

Carboxylic Acid Reactivity

The carboxylic acid group participates in typical reactions such as:

  • Esterification: Reaction with methanol under acidic conditions forms methyl 3-methyl-3-(methylsulfanyl)butanoate, a derivative noted in metabolic studies .

  • Amide Formation: Coupling with amines using carbodiimide reagents produces bioactive amides.

Sulfur-Centered Reactions

The methylsulfanyl group (-SCH₃) exhibits nucleophilic character, enabling:

  • Oxidation: Treatment with hydrogen peroxide (H₂O₂) yields sulfoxide or sulfone derivatives, depending on stoichiometry.

  • Alkylation: Reaction with alkyl halides forms thioether linkages, useful in polymer chemistry.

Thermal Decomposition

At elevated temperatures (>150°C), the compound undergoes decarboxylation, releasing carbon dioxide and forming 3-methyl-3-(methylsulfanyl)butane. This pathway is critical in pyrolysis studies .

Biological and Industrial Applications

Pharmaceutical Intermediates

The compound’s dual functionality makes it a candidate for synthesizing protease inhibitors and anti-inflammatory agents. For example, derivatives have shown inhibitory activity against cathepsin B in preliminary assays.

Flavor and Fragrance Industry

Thioesters derived from this acid contribute to savory flavors in food additives. Its methyl ester, methyl 3-(methylthio)butanoate, is identified in tropical fruit aromas and fermented products .

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at 1705 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S-H stretch, if present in analogs) .

  • NMR (¹H): δ 1.35 (s, 3H, CH₃), δ 2.10 (s, 3H, SCH₃), δ 2.45–2.60 (m, 2H, CH₂), δ 12.1 (s, 1H, COOH) .

  • Mass Spectrometry: Base peak at m/z 148 (M⁺), with fragmentation ions at m/z 103 (C₄H₇O₂S⁺) and m/z 61 (SCH₃⁺) .

Chromatographic Behavior

In reversed-phase HPLC (C18 column, acetonitrile/water), the compound elutes at 8.2 minutes, making it distinguishable from related thioethers.

Future Research Directions

  • Metabolic Pathways: Elucidate its role in mammalian or microbial systems.

  • Catalytic Applications: Explore its use as a ligand in asymmetric synthesis.

  • Material Science: Investigate thioether-containing polymers for conductive materials.

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